molecular formula C19H11BrO6 B4032451 9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one

9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one

Cat. No.: B4032451
M. Wt: 415.2 g/mol
InChI Key: AQSDNXSAGQVTRZ-UHFFFAOYSA-N
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Description

9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one: is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with multiple hydroxyl groups and a brominated phenyl ring, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one typically involves multi-step organic reactions. One common approach includes the bromination of a hydroxyphenyl precursor followed by cyclization to form the xanthene core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced hydroxy derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, it serves as a probe for studying enzyme activities and cellular processes due to its fluorescent properties.

Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (3-Bromo-4-hydroxyphenyl)-acetic acid
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Comparison: Compared to similar compounds, 9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one is unique due to its xanthene core, which imparts distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostics.

Properties

IUPAC Name

9-(3-bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrO6/c20-11-3-8(1-2-12(11)21)19-9-4-13(22)15(24)6-17(9)26-18-7-16(25)14(23)5-10(18)19/h1-7,21-24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSDNXSAGQVTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one
Reactant of Route 2
9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one
Reactant of Route 3
9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one
Reactant of Route 4
9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one
Reactant of Route 5
9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one
Reactant of Route 6
9-(3-Bromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one

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